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Compound of Interest

Compound Name:
4-Bromo-8-

(trifluoromethoxy)quinoline

Cat. No.: B1371723 Get Quote

CAS Number: 1189105-60-9

Introduction: The Strategic Importance of 4-Bromo-
8-(trifluoromethoxy)quinoline in Modern Chemistry
4-Bromo-8-(trifluoromethoxy)quinoline is a halogenated quinoline derivative that has

garnered significant interest within the realms of medicinal chemistry and materials science. Its

structure, which incorporates a quinoline scaffold, a bromine atom, and a trifluoromethoxy

group, offers a unique combination of properties that make it a valuable building block in the

synthesis of complex molecules. The quinoline core is a well-established "privileged scaffold" in

drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] The strategic

placement of a bromine atom at the 4-position provides a versatile handle for a variety of cross-

coupling reactions, enabling the introduction of diverse functionalities.[3] Furthermore, the

trifluoromethoxy group at the 8-position imparts favorable physicochemical properties, such as

enhanced metabolic stability and membrane permeability, which are highly desirable in the

development of novel therapeutic agents.[3] This guide provides a comprehensive overview of

the synthesis, properties, and potential applications of 4-Bromo-8-
(trifluoromethoxy)quinoline, tailored for researchers and professionals in drug development

and chemical synthesis.
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A thorough understanding of the physicochemical and spectroscopic properties of 4-Bromo-8-
(trifluoromethoxy)quinoline is essential for its effective utilization in research and

development. The following table summarizes its key characteristics.

Property Value Source

CAS Number 1189105-60-9 Internal Data

Molecular Formula C₁₀H₅BrF₃NO Internal Data

Molecular Weight 292.05 g/mol Internal Data

Appearance
Off-white to pale yellow solid

(predicted)
Internal Data

Boiling Point Not available Internal Data

Melting Point Not available Internal Data

Solubility

Soluble in common organic

solvents like dichloromethane,

chloroform, and ethyl acetate.

Sparingly soluble in water

(predicted).

Internal Data

Spectroscopic Data: While specific experimental spectra for this exact compound are not

readily available in the public domain, predicted data and analysis of similar structures provide

valuable insights.

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic

region, corresponding to the protons on the quinoline ring.

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the

quinoline core, with the carbon attached to the bromine and trifluoromethoxy groups

exhibiting characteristic shifts.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion peak due to the presence of a bromine atom (¹⁹Br and ⁸¹Br isotopes in a

roughly 1:1 ratio).
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Synthesis and Mechanistic Considerations
The synthesis of 4-Bromo-8-(trifluoromethoxy)quinoline can be approached through

established methods for quinoline ring formation, followed by halogenation. A plausible and

widely used approach is the Friedländer annulation, which involves the condensation of an

appropriately substituted 2-aminoaryl aldehyde or ketone with a compound containing an α-

methylene group.

Proposed Synthetic Pathway: A Modified Friedländer
Approach
A logical synthetic route would commence with the synthesis of a key intermediate, an ortho-

amino benzaldehyde or benzophenone bearing the trifluoromethoxy group at the 3-position.

This intermediate can then undergo a cyclization reaction to form the quinoline core, followed

by bromination.

Experimental Protocol: Synthesis of 4-Bromo-8-(trifluoromethoxy)quinoline (Illustrative)

This protocol is a generalized representation based on established methodologies for the

synthesis of similar quinoline derivatives and should be optimized for specific laboratory

conditions.

Step 1: Synthesis of 2-amino-3-(trifluoromethoxy)benzaldehyde (Intermediate)

This step is crucial and can be challenging. A potential route involves the ortho-formylation of 2-

(trifluoromethoxy)aniline.

Protection of the amine: Protect the amino group of 2-(trifluoromethoxy)aniline with a suitable

protecting group (e.g., Boc anhydride).

Ortho-lithiation and formylation: Treat the protected aniline with a strong base like n-

butyllithium at low temperature, followed by quenching with a formylating agent such as N,N-

dimethylformamide (DMF).

Deprotection: Remove the protecting group to yield the desired 2-amino-3-

(trifluoromethoxy)benzaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1371723?utm_src=pdf-body
https://www.benchchem.com/product/b1371723?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: Friedländer Annulation to form 8-(trifluoromethoxy)quinolin-4-ol

In a round-bottom flask, dissolve 2-amino-3-(trifluoromethoxy)benzaldehyde (1.0 eq) and

ethyl acetoacetate (1.2 eq) in a suitable solvent such as ethanol.

Add a catalytic amount of a base (e.g., sodium ethoxide) or acid (e.g., p-toluenesulfonic

acid).

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography

(TLC).

Upon completion, cool the reaction mixture and neutralize it. The product, 8-

(trifluoromethoxy)quinolin-4-ol, may precipitate and can be collected by filtration.

Step 3: Chlorination to 4-chloro-8-(trifluoromethoxy)quinoline

Treat the 8-(trifluoromethoxy)quinolin-4-ol with a chlorinating agent such as phosphorus

oxychloride (POCl₃).

Heat the mixture carefully, and upon completion of the reaction, pour it onto crushed ice to

quench the excess POCl₃.

Neutralize the solution and extract the product with an organic solvent.

Step 4: Bromination to 4-Bromo-8-(trifluoromethoxy)quinoline

Direct bromination of the quinoline core can be challenging and may lead to a mixture of

products. A more controlled approach is often preferred.

A plausible alternative involves a Sandmeyer-type reaction starting from a 4-aminoquinoline

derivative. However, for direct bromination:

Dissolve 4-chloro-8-(trifluoromethoxy)quinoline in a suitable solvent.

Add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like

benzoyl peroxide.

Heat the reaction mixture and monitor by TLC.
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Work up the reaction to isolate the crude product, which can then be purified by column

chromatography.

Causality Behind Experimental Choices:

Choice of Friedländer Annulation: This method is often preferred for its versatility and the

availability of a wide range of starting materials. The reaction conditions can be tuned to

favor the desired product.

Use of a Chlorinating Agent: The conversion of the 4-hydroxyquinoline to a 4-chloroquinoline

is a key step as the chloro group is a good leaving group, facilitating subsequent nucleophilic

substitution or cross-coupling reactions if desired.

Controlled Bromination: Direct electrophilic bromination of the quinoline ring can be complex

due to the directing effects of the substituents and the nitrogen atom. The choice of

brominating agent and reaction conditions is critical to achieve the desired regioselectivity.
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Caption: Proposed synthetic workflow for 4-Bromo-8-(trifluoromethoxy)quinoline.
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Applications in Drug Discovery and Materials
Science
The unique structural features of 4-Bromo-8-(trifluoromethoxy)quinoline make it a highly

attractive building block for the synthesis of novel compounds with potential applications in both

medicinal chemistry and materials science.

Medicinal Chemistry Applications
The quinoline scaffold is a cornerstone in the development of a wide array of therapeutic

agents, exhibiting activities such as anticancer, antimalarial, antibacterial, and anti-

inflammatory properties.[2] The introduction of a bromine atom at the 4-position of 4-Bromo-8-
(trifluoromethoxy)quinoline opens up avenues for the synthesis of diverse libraries of

compounds through palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and

Buchwald-Hartwig amination. This allows for the systematic exploration of the structure-activity

relationship (SAR) by introducing various substituents at this position.

The trifluoromethoxy group is a lipophilic electron-withdrawing group that can significantly

enhance a molecule's metabolic stability by blocking potential sites of oxidation. It can also

improve membrane permeability and binding affinity to biological targets. The combination of

these features in 4-Bromo-8-(trifluoromethoxy)quinoline makes it a promising starting

material for the development of new drug candidates.
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Caption: Inhibition of a kinase signaling pathway by a hypothetical quinoline derivative.

Materials Science Applications
The extended π-system of the quinoline ring, combined with the electronic properties

influenced by the bromo and trifluoromethoxy substituents, suggests potential applications in

the field of organic electronics. Quinoline derivatives have been investigated for their use in
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organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as

fluorescent sensors. The ability to functionalize the 4-position of 4-Bromo-8-
(trifluoromethoxy)quinoline allows for the tuning of its electronic and photophysical

properties, making it a versatile platform for the design of novel organic materials.

Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling

4-Bromo-8-(trifluoromethoxy)quinoline.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
4-Bromo-8-(trifluoromethoxy)quinoline stands out as a strategically designed building block

with significant potential in both medicinal chemistry and materials science. Its quinoline core

provides a proven pharmacophore, while the bromo and trifluoromethoxy substituents offer a

powerful combination of synthetic versatility and desirable physicochemical properties. The

ability to readily modify the 4-position through cross-coupling reactions allows for the

generation of diverse molecular architectures, paving the way for the discovery of novel

therapeutic agents and advanced materials. This guide has provided a foundational

understanding of its synthesis, properties, and applications, intended to empower researchers

to unlock the full potential of this promising chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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